2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride CAS number 955887-11-3 properties
2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride CAS number 955887-11-3 properties
An In-depth Technical Guide to 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS: 955887-11-3)
Section 1: Introduction and Overview
2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, identified by CAS Number 955887-11-3, is a heterocyclic amine salt that serves as a valuable building block in synthetic and medicinal chemistry. The core of this molecule is the 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. This scaffold is of immense interest to researchers and drug development professionals due to its remarkable chemical stability and its prevalence in a wide array of pharmacologically active compounds.[1][2][3]
Triazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antifungal properties.[1][3][4] The unique electronic properties of the triazole ring, its ability to engage in hydrogen bonding, and its role as a stable linker contribute to its utility in drug design. This guide provides a comprehensive overview of the known properties, plausible synthetic considerations, and safe handling procedures for 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride, offering field-proven insights for its application in research and development.
Section 2: Core Physicochemical and Structural Properties
The fundamental properties of a chemical entity are critical for its application in experimental design. 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is typically supplied as a reference compound or API intermediate for research purposes.[5][6]
Chemical Structure
The molecule consists of a 1,2,3-triazole ring substituted with a methyl group at the N2 position and an amine group at the C4 position, formulated as a hydrochloride salt.
Caption: Chemical structure of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 955887-11-3 | [5][7][8] |
| Molecular Formula | C₃H₇ClN₄ | [5] |
| Molecular Weight | 134.57 g/mol | [5][7] |
| Purity | ≥95% (Typical) | [5] |
| SMILES | Cl.CN1N=CC(N)=N1 | [5] |
| Storage Conditions | 2-8 °C, in a dry, well-ventilated place | [5][9] |
| Form | Solid (Inferred from related compounds) |
Section 3: Spectral Data and Characterization (Interpretive)
Predicted ¹H NMR Characteristics
The proton NMR spectrum is expected to show three distinct signals:
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Methyl Protons (-CH₃): A singlet integrating to 3 protons, likely in the δ 3.5-4.5 ppm range, corresponding to the N-methyl group.
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Triazole Ring Proton (-CH): A singlet integrating to 1 proton, typically found in the aromatic region (δ 7.0-8.5 ppm).
-
Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on the solvent and concentration. As a hydrochloride salt, these protons are acidic and may exchange with deuterium in solvents like D₂O, leading to the signal's disappearance.
Caption: A generalized workflow for the synthesis of substituted 1,2,3-triazoles.
Key Reactivity
The primary site of reactivity for derivatization is the 4-amino group. This primary amine can undergo a wide range of reactions common in medicinal chemistry, including:
-
Amide bond formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.
This versatility makes the compound an excellent starting point for building libraries of more complex molecules for structure-activity relationship (SAR) studies.
Section 5: Applications in Research and Drug Development
The primary application of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is as a chemical intermediate or building block. [6]Its value lies in the strategic placement of the reactive amine handle on a stable, drug-like triazole scaffold.
-
Scaffold for Medicinal Chemistry: Researchers can incorporate this moiety into larger molecules to explore its impact on biological activity. The triazole ring can act as a bioisostere for other functional groups, such as amides, potentially improving metabolic stability or solubility. [11]* Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal candidate for FBDD screening campaigns to identify initial hits that bind to biological targets.
-
Development of Novel Therapeutics: Given the established roles of triazoles in antifungal agents (e.g., fluconazole) and other medicines, this building block is relevant for the synthesis of new candidates in oncology, infectious diseases, and other therapeutic areas. [3]
Section 6: Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for CAS 955887-11-3 is not publicly detailed, data from closely related amino-triazole compounds provide a reliable basis for safe handling protocols. [9][12]The chemical, physical, and toxicological properties have not been thoroughly investigated. [9]
Hazard Identification
Based on analogous compounds, the following hazards are anticipated:
| Hazard Statement | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [9][12] |
| Eye Irritation | H319 | Causes serious eye irritation. | [9][12] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [9][12] |
Recommended Precautionary Measures & PPE
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. [13]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards. [9] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use. [9] * Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure. [14] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [14][15]* Safe Handling Practices: Avoid contact with skin, eyes, and clothing. [9][14]Avoid breathing dust. [13]Wash hands thoroughly after handling and before breaks. [9]
-
First Aid and Storage
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [15]* In Case of Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists. [9]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [9][15]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician. [13]* Storage: Store in a cool, dry, and well-ventilated place. [5][12]Keep the container tightly closed. [5][12]Recommended storage temperature is between 2-8°C. [5]
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Al-Wahaibi, L. H., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. [Link]
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Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]
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